Evogliptin is a novel dipeptidyl peptidase-4 inhibitor primarily used in the management of type 2 diabetes mellitus. It functions by enhancing the levels of incretin hormones, which are responsible for increasing insulin secretion in response to meals, thereby improving glycemic control. This compound has gained attention for its efficacy and safety profile, making it a valuable addition to diabetes treatment options.
Evogliptin was developed by the South Korean pharmaceutical company Dong-A ST Co., Ltd. It received approval for clinical use in several countries, including South Korea, where it was first introduced in 2015. The compound is marketed under various brand names and has been widely studied for its therapeutic potential.
Evogliptin belongs to the class of drugs known as dipeptidyl peptidase-4 inhibitors. This class includes other well-known medications such as sitagliptin and saxagliptin, which also target the dipeptidyl peptidase-4 enzyme to regulate blood sugar levels.
The synthesis of evogliptin involves several chemical reactions that utilize specific intermediates to achieve high purity and yield. A notable method described in patent literature includes a multi-step synthesis process that begins with the preparation of key intermediates through reactions involving carbodiimides and amines.
The detailed reaction schemes illustrate how evogliptin is derived from simpler chemical entities through careful manipulation of reaction conditions and purification steps .
Evogliptin's molecular structure can be represented by its chemical formula, which is CH_{22}\N_{2}O_{2}. The compound features a piperazine moiety, which is characteristic of many dipeptidyl peptidase-4 inhibitors.
Evogliptin undergoes various chemical reactions during its synthesis, including:
Evogliptin exerts its pharmacological effects by inhibiting the dipeptidyl peptidase-4 enzyme, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide.
By preventing the degradation of these hormones, evogliptin enhances insulin secretion in a glucose-dependent manner while simultaneously suppressing glucagon release from the pancreas. This dual action contributes to improved glycemic control in patients with type 2 diabetes mellitus .
Relevant analytical methods such as ultraviolet spectrophotometry have been developed for quantifying evogliptin in pharmaceutical formulations .
Evogliptin's primary application lies in the treatment of type 2 diabetes mellitus, where it is used either as monotherapy or in combination with other antidiabetic agents such as metformin. Clinical studies have shown that evogliptin effectively reduces glycated hemoglobin levels (HbA1c) and fasting plasma glucose levels compared to placebo .
Additionally, research indicates potential benefits beyond glycemic control, including cardiovascular protective effects, which are currently under investigation .
Evogliptin functions as a competitive, reversible inhibitor of DPP-4, an enzyme responsible for the rapid degradation of incretin hormones. Its binding affinity is characterized by high selectivity for the DPP-4 active site, particularly through interactions with the S2-extensive subsite. This selective binding enables sustained enzymatic inhibition (>80% for 24 hours) at low doses (5 mg/day) [1] [5] [10]. Evogliptin’s half-maximal inhibitory concentration (IC₅₀) for human DPP-4 is 0.9 nM, demonstrating ~6,000-fold higher potency against DPP-4 compared to related enzymes (DPP-VIII, DPP-IX), minimizing off-target effects [1]. In hyperglycemic states, this inhibition reduces plasma DPP-4 activity by 85–92%, facilitating prolonged incretin activity [3].
Table 1: Selectivity Profile of Evogliptin
Enzyme Target | IC₅₀ (nM) | Selectivity Ratio (vs. DPP-4) |
---|---|---|
DPP-4 | 0.9 | 1 |
DPP-VIII | 5,400 | 6,000 |
DPP-IX | 5,200 | 5,778 |
FAPα | >20,000 | >22,222 |
Source: Adapted from pharmacokinetic studies [1] [10]
By inhibiting DPP-4, evogliptin elevates intact glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) concentrations by 1.5–2.4-fold [1] [5]. This augmentation enhances glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. In clinical studies, evogliptin-treated subjects exhibited:
Table 2: Hormonal Responses to Evogliptin Administration
Parameter | Change vs. Placebo | Duration of Effect |
---|---|---|
Active GLP-1 AUC | +1.5–2.4-fold | >24 hours |
Postprandial glucose | -20–35% | 3–5 hours |
Glucagon AUC | -18–22% | Meal-dependent |
AUC: Area Under Curve; Data from multiple-dose trials [1] [5]
Evogliptin modulates adenosine 5′-diphosphate ribosylation factor 6 (Arf6) via DPP-4-independent pathways, influencing endothelial inflammation and angiogenesis. In atherosclerotic models, evogliptin suppresses TNF-α-induced vascular cell adhesion molecule-1 (VCAM-1) expression by 68% and monocyte adhesion by 54% [10]. This occurs through Sirtuin 1 (SIRT1)-dependent deacetylation of nuclear factor-kappa B (NF-κB), disrupting Arf6-mediated inflammatory cascades. Consequently, evogliptin reduces aortic plaque area by 42% in ApoE⁻/⁻ mice, demonstrating atheroprotective effects beyond glycemic control [8] [10].
Unlike renally excreted DPP-4 inhibitors (e.g., sitagliptin), evogliptin undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), with subsequent biliary-fecal elimination (75–82%) [1] [4]. This bypasses renal clearance mechanisms, eliminating need for dose adjustment in kidney disease:
Table 3: Elimination Pathways of DPP-4 Inhibitors
Compound | Primary Metabolism | Renal Excretion | Hepatic Adjustment Required? |
---|---|---|---|
Evogliptin | Hepatic (CYP3A4) | <20% | No |
Sitagliptin | Renal | 79% | Yes (eGFR <50) |
Linagliptin | Biliary | <5% | No |
Data from comparative pharmacokinetic studies [1] [4]
Evogliptin’s extended terminal half-life (33–39 hours) enables once-daily dosing. Key pharmacokinetic determinants include:
The prolonged half-life correlates with sustained DPP-4 inhibition (>80% at 24 hours), contrasting with shorter-acting inhibitors requiring higher doses or twice-daily regimens [1].
Evogliptin remodels lipid handling in white adipose tissue (WAT) by:
These actions reduce ectopic lipid deposition in non-adipose tissues. In db/db mice, evogliptin decreased cardiac triglyceride content by 52% and attenuated adipocyte hypertrophy by 31% [3] [6]. Concurrently, it elevated adiponectin secretion by 1.9-fold and reduced leptin resistance, improving systemic insulin sensitivity independent of weight loss [7].
Evogliptin activates mitochondrial biogenesis in cardiomyocytes through the PGC1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha)/NRF1 (Nuclear respiratory factor 1)/TFAM (Mitochondrial transcription factor A) pathway:
In diabetic cardiomyopathy models, this restored cardiac contractility (ejection fraction: +28%) and reduced fibrosis (-39%) [3] [4]. RNA-seq analysis confirmed evogliptin preferentially regulates lipid metabolism genes (67% of differentially expressed genes) over glucose-handling genes [6].
Table 4: Evogliptin's Effects on Mitochondrial Parameters in Diabetic Cardiomyopathy
Parameter | Change vs. Untreated db/db Mice | Mechanistic Basis |
---|---|---|
PGC1α mRNA expression | +2.1-fold | Transcriptional activation |
Mitochondrial DNA content | +42% | TFAM-mediated replication |
Citrate synthase activity | +33% | Enhanced TCA cycle function |
Lipid droplet accumulation | -52% | CD36/DGAT1 downregulation |
Myocardial fibrosis area | -39% | Reduced lipotoxicity-induced damage |
Data from murine models and transcriptomic analyses [3] [4] [6]
Concluding Remarks
Evogliptin exemplifies targeted molecular therapy in type 2 diabetes through its dual action: potent DPP-4 inhibition amplifying incretin effects, and extra-pancreatic modulation of lipid metabolism and mitochondrial function. Its unique pharmacokinetics (CYP3A4 metabolism, prolonged half-life) and tissue-specific benefits (cardioprotection, adipose remodeling) position it as a multifaceted agent for metabolic dysregulation. Future research should explore evogliptin's Arf6-mediated anti-inflammatory actions in vascular complications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: